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Compound of Interest

Compound Name: 2-Iodo-3-methylbenzoic acid

CAS No.: 108078-14-4

Cat. No.: B027227

Get Quote

CAS Number: 108078-14-4 Primary Application: Sterically Congested Cross-Coupling

Scaffolds in Drug Discovery

Executive Summary
2-Iodo-3-methylbenzoic acid (CAS 108078-14-4) serves as a "privileged intermediate" in

modern medicinal chemistry. Its structural uniqueness lies in the 1,2,3-trisubstitution pattern,

where the iodine atom is sterically crowded between a carboxylic acid (C1) and a methyl group

(C3). This specific geometry makes it an invaluable scaffold for synthesizing atropisomeric

biaryls and forcing non-planar conformations in drug candidates—a critical strategy for

increasing solubility and target selectivity in protein-ligand binding.

This guide details the chemical identity, field-proven synthetic protocols (specifically the

Sandmeyer transformation), and the mechanistic nuances of utilizing this compound in

palladium-catalyzed cross-couplings.

Chemical Identity & Physical Properties[1][2][3][4][5]
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Accurate identification is paramount, as positional isomers (e.g., 2-iodo-4-methylbenzoic acid)

possess vastly different reactivity profiles.

Datasheet
Property Specification

CAS Number 108078-14-4

IUPAC Name 2-Iodo-3-methylbenzoic acid

Molecular Formula

Molecular Weight 262.04 g/mol

Appearance
White to light yellow/purple solid (Light

Sensitive)

Melting Point 150–153 °C

Solubility
Soluble in DMSO, Methanol, EtOAc; Poor in

Water

pKa (Predicted)
~2.93 (Acidic due to ortho-iodine electron

withdrawal)

Structural Verification (NMR Expectations)
Researchers should validate purity using

H NMR. The 1,2,3-substitution pattern yields a distinct aromatic region:

~2.45 ppm (3H, s): Methyl group at C3.

Aromatic Region (3H): An ABC or ABX system typically showing two doublets (H4, H6) and a

triplet (H5), depending on field strength. The proton ortho to the carboxylic acid (H6) is

typically the most deshielded aromatic signal.

Synthetic Pathway: The Sandmeyer Protocol[7][8][9]
While direct iodination of 3-methylbenzoic acid is possible, it often suffers from poor

regioselectivity (yielding mixtures of 2-iodo and 6-iodo isomers). The Sandmeyer reaction
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starting from 2-amino-3-methylbenzoic acid (3-methylanthranilic acid) is the authoritative route

for high-fidelity synthesis.

Mechanistic Workflow
The synthesis proceeds via the formation of a diazonium salt, which is unstable and must be

kept cold (

C) to prevent decomposition into phenols.
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Figure 1: Step-wise conversion of 3-methylanthranilic acid to the target iodide via diazonium

displacement.

Detailed Experimental Protocol
Safety Note: This reaction generates nitrogen gas (

). Ensure adequate venting.

Diazotization:

Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in dilute sulfuric acid (

, 2.5 M).

Cool the suspension to 0–5 °C using an ice/salt bath.

Dropwise add a solution of Sodium Nitrite (
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, 1.1 eq) in water. Maintain internal temperature below 5 °C.

Checkpoint: The solution should become clear or slightly turbid as the diazonium salt

forms. Stir for 30 mins.

Iodination (Substitution):

Dissolve Potassium Iodide (

, 2.5 eq) in a minimal amount of water.

Add the cold diazonium solution slowly into the KI solution (or vice versa) with vigorous

stirring.

Observation: Evolution of

gas (foaming) and formation of a dark precipitate (iodine/product complex).

Allow the mixture to warm to room temperature and stir for 2 hours. Heating to 60 °C for

30 mins ensures completion.

Workup & Purification:

Treat the mixture with saturated Sodium Thiosulfate (

) to quench excess iodine (color changes from dark purple/brown to yellow).

Extract with Ethyl Acetate (

).

Wash organics with brine, dry over

, and concentrate.

Recrystallization: Ethanol/Water is the preferred solvent system to obtain high-purity

crystals (mp 150–153 °C).
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The core value of CAS 108078-14-4 is its steric profile. The iodine atom is "sandwiched," which

significantly influences its behavior in Palladium-catalyzed cross-coupling reactions (Suzuki-

Miyaura, Sonogashira).

The "Orthogonal Twist" Effect
In biaryl synthesis, the 3-methyl group forces the incoming aryl ring to twist out of plane relative

to the benzoic acid ring. This restricts rotation, often creating atropisomers (axial chirality).
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Figure 2: Catalytic cycle highlighting the steric bottleneck at the oxidative addition step due to

the C3-Methyl group.
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Optimization for Coupling
Due to the steric hindrance at C2 (Iodine) and C3 (Methyl):

Catalyst Choice: Standard

often fails. Use highly active, bulky phosphine ligands like S-Phos or X-Phos to facilitate
oxidative addition.

Base Selection: Stronger bases (e.g.,

) in biphasic systems (Toluene/Water) generally improve yields over weak carbonate bases.

Use Case: This scaffold is frequently used to synthesize inhibitors where the carboxylic acid

mimics a phosphate group or interacts with a specific lysine residue, while the twisted aryl

group fills a hydrophobic pocket.

Safety & Handling (MSDS Summary)
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation

(H335).[1]

Storage: Store in a dark place (amber vial). Iodine-carbon bonds can be photolabile over

long periods. Keep at room temperature, sealed under inert gas if possible.

Spill Response: Absorb with inert material. If iodine is liberated (purple vapor), treat with

sodium thiosulfate solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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